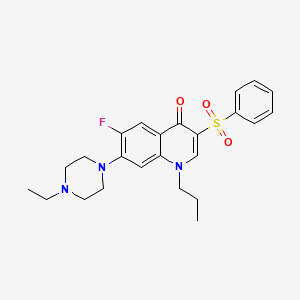

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

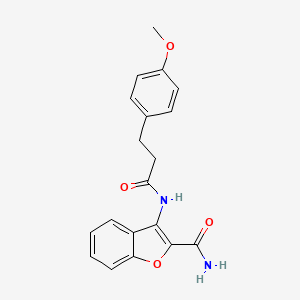

The compound “3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone moiety is substituted at the 3-position with a benzenesulfonyl group and at the 7-position with a 4-ethylpiperazin-1-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone core, followed by the introduction of the benzenesulfonyl and 4-ethylpiperazin-1-yl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolinone core, with the benzenesulfonyl and 4-ethylpiperazin-1-yl groups attached at the 3- and 7-positions, respectively. The presence of these groups would likely influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinolinone moiety could potentially undergo reactions at the carbonyl group or at the aromatic ring. The benzenesulfonyl and 4-ethylpiperazin-1-yl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl and 4-ethylpiperazin-1-yl groups could potentially increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Fluoroquinolone Derivatives : A study by Chen et al. (2013) described the synthesis of fluoroquinolone derivatives, including compounds similar to the specified chemical. These derivatives showed promising growth inhibition of drug-resistant bacterial pathogens (Chen, Lin, Lee, & Hu, 2013).

Antiproliferative Activity Against Cancer Cell Lines : Pogorzelska et al. (2017) synthesized benzenesulfonylguanidine derivatives modified with nitrogen-containing heterocycles, which exhibited significant antiproliferative activity against various human cancer cell lines (Pogorzelska, Sławiński, Kawiak, & Jasińska, 2017).

Antibacterial and Pharmacological Properties : The synthesis and antibacterial properties of compounds structurally similar to the specified compound, such as temafloxacin hydrochloride, were explored by Chu et al. (1991) (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).

Potential Applications

Antibacterial Activities : Sheu et al. (1998) investigated the synthesis and antibacterial activity of compounds including 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, demonstrating significant antibacterial properties (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).

Zn2+ Fluorescent Probe : Aoki et al. (2008) designed a "caged" derivative of a Zn2+ fluorophore, which includes a benzenesulfonyl moiety. This compound showed promise for applications in fluorescence imaging and sensing (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).

Antitubercular and Antibacterial Agents : Suresh et al. (2014) synthesized a series of quinoline-3-carboxylic acid analogs, demonstrating their potential as anti-tubercular and antibacterial agents (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Gowri, 2014).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it is intended for use as a drug, its mechanism of action would likely involve interaction with a specific biological target. The presence of the 4-ethylpiperazin-1-yl group suggests potential activity in the central nervous system, as piperazine derivatives are often found in psychoactive drugs .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its chemical reactivity and potential uses. If it shows promising biological activity, it could be developed further as a drug candidate. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-3-10-28-17-23(32(30,31)18-8-6-5-7-9-18)24(29)19-15-20(25)22(16-21(19)28)27-13-11-26(4-2)12-14-27/h5-9,15-17H,3-4,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBIPRZSEOWVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)

![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882375.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)